molecular formula C16H24N2O2S B12238878 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B12238878
M. Wt: 308.4 g/mol
InChI Key: XLBJPIOVFBFULO-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyclopropane ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Cyclopropane ring-opened products.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropanesulfonyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Cyclopropanesulfonyl)piperazine
  • 4-(3-Phenylpropyl)piperazine
  • 1-(Cyclopropylmethyl)-4-(3-phenylpropyl)piperazine

Uniqueness: 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the cyclopropanesulfonyl and 3-phenylpropyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C16H24N2O2S/c19-21(20,16-8-9-16)18-13-11-17(12-14-18)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2

InChI Key

XLBJPIOVFBFULO-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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